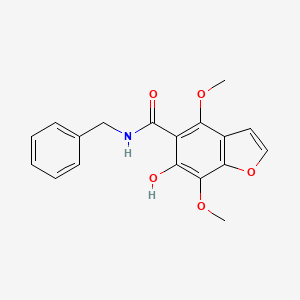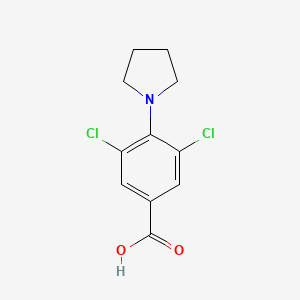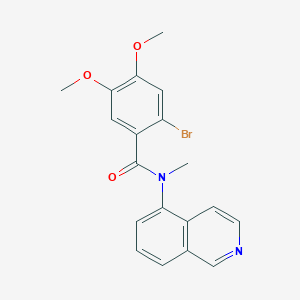
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) at room temperature or under reflux.
Industrial Production: While there isn’t extensive information on large-scale industrial production, researchers have successfully synthesized this compound in the laboratory.
Chemical Reactions Analysis
Reactivity: 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various reactions, including nucleophilic substitutions, reductions, and oxidative processes.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigations into its potential biological activity, such as interactions with receptors or enzymes.
Industry: Limited information exists regarding industrial applications, but its synthetic versatility may lead to future uses.
Mechanism of Action
- The exact mechanism by which 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide exerts its effects remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, isoquinoline, and methoxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other benzamides, isoquinolines, and brominated derivatives.
Properties
CAS No. |
917596-87-3 |
|---|---|
Molecular Formula |
C19H17BrN2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-bromo-N-isoquinolin-5-yl-4,5-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-22(16-6-4-5-12-11-21-8-7-13(12)16)19(23)14-9-17(24-2)18(25-3)10-15(14)20/h4-11H,1-3H3 |
InChI Key |
CLCTWJQRLNBEEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=C1C=CN=C2)C(=O)C3=CC(=C(C=C3Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


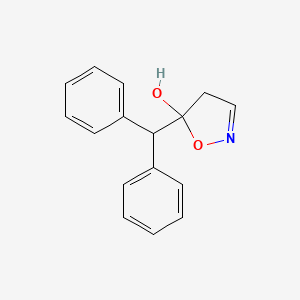


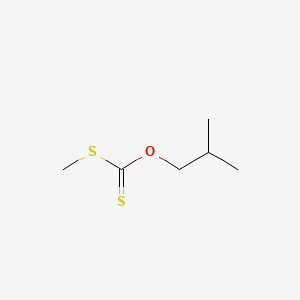
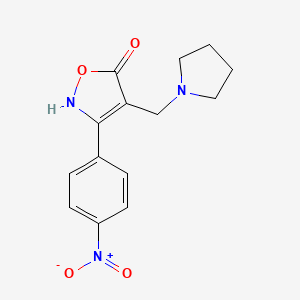
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
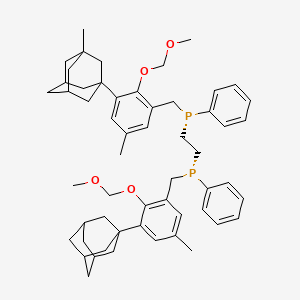

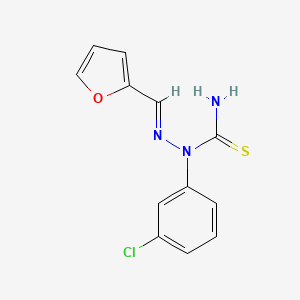
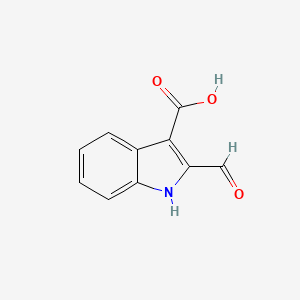
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
